1-(3-Methylpyridin-4-yl)propan-2-ol
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Overview
Description
1-(3-Methylpyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-4-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with propylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-(3-Methylpyridin-4-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylpyridin-4-yl)propan-2-ol can be compared with other similar compounds, such as:
3-(2-Methylpyridin-4-yl)propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-(2-Methylpyridin-4-yl)propan-2-ol: This compound has a methyl group at a different position on the pyridine ring.
1-(4-Methylpyridin-3-yl)propan-2-ol: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-methylpyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6,8,11H,5H2,1-2H3 |
InChI Key |
BSVYEKUXRIJSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(C)O |
Origin of Product |
United States |
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